4-(2,3-Difluorophenyl)-3-butyn-1-ol
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Overview
Description
4-(2,3-Difluorophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butyn-1-ol moiety
Preparation Methods
The synthesis of 4-(2,3-Difluorophenyl)-3-butyn-1-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the preparation of difluorophenyl derivatives through cyclopropanization reactions and subsequent functional group modifications .
Chemical Reactions Analysis
4-(2,3-Difluorophenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-(2,3-Difluorophenyl)-3-butyn-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-(2,3-Difluorophenyl)-3-butyn-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interactions .
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)-3-butyn-1-ol can be compared with other similar compounds, such as:
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound also contains a difluorophenyl group and is used in structural and medicinal chemistry.
4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl): Another difluorophenyl derivative with applications in material science. The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H8F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,2,7H2 |
InChI Key |
SPAQTEXUIPZMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#CCCO |
Origin of Product |
United States |
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